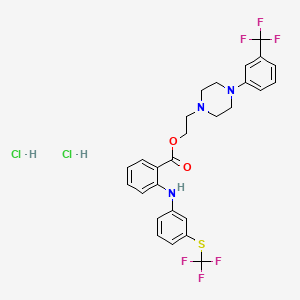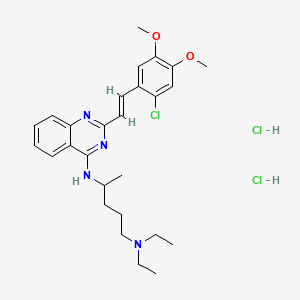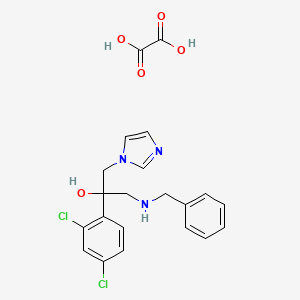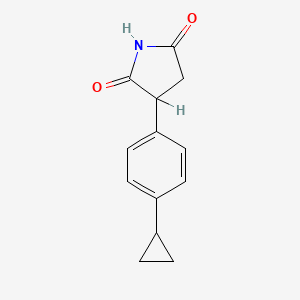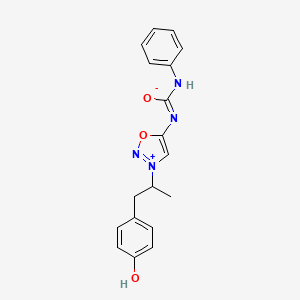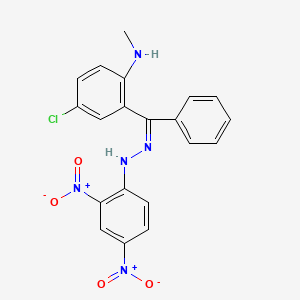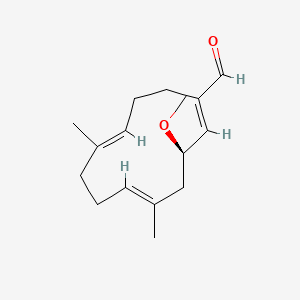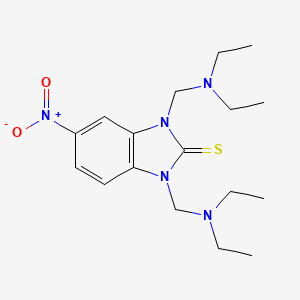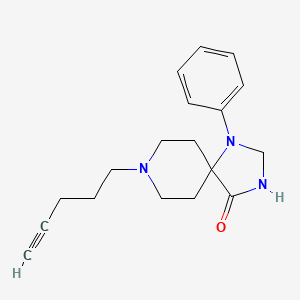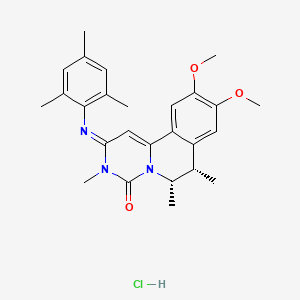![molecular formula C12H16N2O2 B12742711 3,5-diazatetracyclo[7.3.1.17,11.01,6]tetradecane-2,4-dione CAS No. 68500-51-6](/img/structure/B12742711.png)
3,5-diazatetracyclo[7.3.1.17,11.01,6]tetradecane-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Diazatetracyclo[7.3.1.17,11.01,6]tetradecane-2,4-dione is a complex organic compound known for its unique structure and potential applications in various fields. This compound belongs to the class of diazatetracyclo compounds, which are characterized by their multiple ring systems and nitrogen atoms. The compound’s structure includes a tetradecane backbone with two nitrogen atoms and two ketone groups, making it a versatile molecule for chemical reactions and applications.
Métodos De Preparación
The synthesis of 3,5-Diazatetracyclo[7.3.1.17,11.01,6]tetradecane-2,4-dione involves several steps and specific reaction conditions. One common method involves the reaction of 2-oxoadamantane-1-carbonyl chloride with appropriate amines under controlled conditions . The reaction typically requires a solvent such as dichloromethane and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve scaling up this synthetic route with optimized reaction conditions to ensure high yield and purity of the compound .
Análisis De Reacciones Químicas
3,5-Diazatetracyclo[7.3.1.17,11.01,6]tetradecane-2,4-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols .
Aplicaciones Científicas De Investigación
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules and studying reaction mechanisms . Additionally, it is used in the industry for the development of new materials and catalysts .
Mecanismo De Acción
The mechanism of action of 3,5-Diazatetracyclo[7.3.1.17,11.01,6]tetradecane-2,4-dione involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes and receptors, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and target of the compound.
Comparación Con Compuestos Similares
3,5-Diazatetracyclo[7.3.1.17,11.01,6]tetradecane-2,4-dione can be compared with other similar compounds, such as 2,4-Diazatetracyclo[7.3.1.17,11.01,6]tetradecane and 3,4-Diazatetracyclo[6.3.1.16,10.01,5]tridec-4-en-2-one . These compounds share similar structural features but differ in the position and number of nitrogen atoms and functional groups. The uniqueness of this compound lies in its specific arrangement of rings and functional groups, which confer distinct chemical and biological properties .
Propiedades
Número CAS |
68500-51-6 |
|---|---|
Fórmula molecular |
C12H16N2O2 |
Peso molecular |
220.27 g/mol |
Nombre IUPAC |
3,5-diazatetracyclo[7.3.1.17,11.01,6]tetradecane-2,4-dione |
InChI |
InChI=1S/C12H16N2O2/c15-10-12-4-6-1-7(5-12)3-8(2-6)9(12)13-11(16)14-10/h6-9H,1-5H2,(H2,13,14,15,16) |
Clave InChI |
DIVKKMAQARKTBH-UHFFFAOYSA-N |
SMILES canónico |
C1C2CC3CC1CC4(C2)C3NC(=O)NC4=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



